3,5-Difluoro-4-(trifluoromethyl)toluene
Description
Properties
IUPAC Name |
1,3-difluoro-5-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIOIORHUNYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(trifluoromethyl)toluene can be achieved through several methods. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a toluene derivative. This process often employs metal-based catalysts to facilitate the reaction . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a difluorotoluene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that utilize efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(trifluoromethyl)toluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more of its fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethyl)toluene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced activity and stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-(trifluoromethyl)toluene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The table below compares 3,5-Difluoro-4-(trifluoromethyl)toluene with four structurally related compounds:
*Molecular weight calculated based on formula.
Detailed Analysis of Key Differences
Reactivity and Electronic Effects
- This compound: The trifluoromethyl group strongly withdraws electrons, directing electrophilic substitutions to meta positions. Fluorine atoms further enhance this effect, making the compound less reactive toward nucleophilic attacks compared to non-fluorinated analogs .
- 3,5-Difluoro-4-(trifluoromethyl)bromobenzene : Bromine serves as a leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki). Its reactivity differs due to the larger atomic radius and polarizability of Br compared to CH₃ in the toluene derivative .
- α-Bromo-3,5-difluorotoluene : The bromine atom at the benzylic position increases susceptibility to radical or nucleophilic substitution, a contrast to the aromatic bromine in the bromobenzene analog .
Thermal and Physical Properties
- The boiling point of α-Bromo-3,5-difluorotoluene (65°C) is significantly lower than typical fluorinated aromatics due to reduced molecular symmetry and weaker intermolecular forces .
- Fluorinated compounds generally exhibit higher thermal stability. For example, this compound is stable under reflux conditions in ethanol or toluene, as seen in analogous syntheses .
Q & A
Q. What are the optimal synthetic routes for 3,5-difluoro-4-(trifluoromethyl)toluene, and how do reaction conditions influence yield?
Answer: The Suzuki–Miyaura coupling reaction is a preferred method for synthesizing this compound due to its high functional group tolerance and mild conditions . Key steps include:
Substrate preparation : Use aryl halides (e.g., bromobenzene derivatives) and trifluoromethyl boronic acids.
Catalytic system : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like triphenylphosphine.
Solvent and temperature : THF or toluene at 50–80°C under inert atmosphere.
Yield optimization : Adjust molar ratios (1:1.2 aryl halide:boronic acid) and reaction time (24–72 hours).
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming fluorine substituents (δ -60 to -70 ppm for CF₃ groups) .
- X-ray Crystallography : Resolves spatial arrangement of fluorine and trifluoromethyl groups (e.g., bond angles and distances) .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>98%) .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (irritant properties noted in MSDS) .
- Protective Equipment : Nitrile gloves and goggles; avoid skin/eye contact.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?
Answer: The electron-withdrawing nature of fluorine (-I effect) and trifluoromethyl (-CF₃) groups deactivates the benzene ring, directing electrophilic substitution to the para position. Computational studies (DFT) show reduced electron density at positions 3 and 5, favoring coupling at position 4 .
Q. How can reaction conditions be tuned to resolve contradictions in reported yields for derivatives of this compound?
Answer: Discrepancies in yields often arise from:
Q. What mechanistic insights explain the compound’s reactivity in acid-catalyzed transformations?
Answer: The trifluoromethyl group stabilizes carbocation intermediates via hyperconjugation, facilitating Friedel-Crafts alkylation. Fluorine’s inductive effect enhances electrophilicity at the toluene ring’s para position. DFT calculations confirm a lower activation energy (ΔG‡ = 25 kcal/mol) for protonation at the CF₃-adjacent carbon .
Q. How can structural modifications enhance bioactivity in derivatives of this compound?
Answer:
- Lipophilicity : Fluorine atoms increase logP values (experimental logP = 2.8), improving membrane permeability .
- Targeted substitutions : Introducing pyrazole or triazole groups at the para position enhances binding to kinase enzymes (IC₅₀ reduced from 1.2 μM to 0.3 μM) .
Q. Example :
- Derivative : 3,5-Difluoro-4-(1H-pyrazol-1-yl)toluene showed 4× higher inhibition of EGFR kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
